![molecular formula C13H11ClN2O2S2 B2432911 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 391225-66-4](/img/structure/B2432911.png)
2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, melting point, and solubility. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities
The synthesis of acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through Gewald reaction, demonstrated in vitro anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Synthesis and Spectral Analysis
A study on solvent-free synthesis and spectral linearity of some (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives highlights the efficiency of SiO2:H3PO4 catalyzed solvent-free condensation under microwave irradiation, achieving yields over 85%. The spectral data provided insights into the influence of substituents on group absorptions (G. Thirunarayanan, K. Sekar, 2013).
Crystallographic Study
The structural determination of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide through X-ray crystallography revealed detailed molecular packing and interactions, providing a foundation for understanding its chemical behavior and potential applications in materials science (A. Abbasi, S. Zamanian, S. Tarighi, Alireza Badiei, 2011).
Antibacterial Activities
The synthesis and characterization of carboxamides and their Cu(II), Zn(II) complexes, including N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol, showcased notable antibacterial activities against E. coli, indicating potential for developing new antimicrobial agents (E. Aktan, A. Gündüzalp, Ü. Özmen, 2017).
Heterocyclic Synthesis
Research on thiophene-3-carboxamides and their dearomatising cyclisation revealed the transformation into pyrrolinones, azepinones, or partially saturated azepinothiophenes, highlighting their utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (J. Clayden, Rachel Turnbull, M. Helliwell, I. Pinto, 2004).
Molecular Design and Applications
A comprehensive review on functional oligothiophenes, including thieno[2,3-b]thiophene analogues, emphasizes their molecular design for multidimensional nanoarchitectures and applications ranging from electronic devices to sensors, underscoring the versatility of thiophene derivatives in advanced material science (A. Mishra, Chang-Qi Ma, P. Bäuerle, 2009).
Safety And Hazards
Future Directions
The future directions in the research of thiophene derivatives are vast. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S2/c14-9-5-4-8(19-9)12(18)16-13-10(11(15)17)6-2-1-3-7(6)20-13/h4-5H,1-3H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOKXYHJBBBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

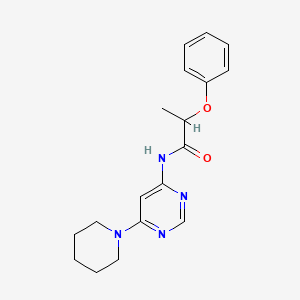
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)
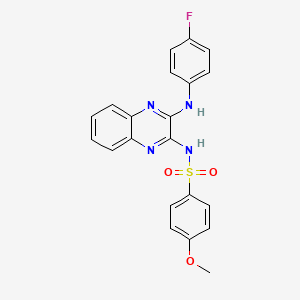
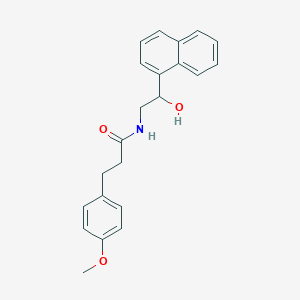
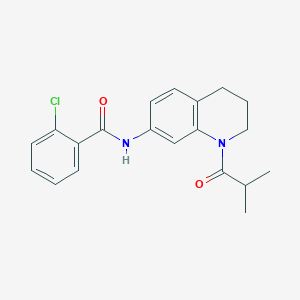
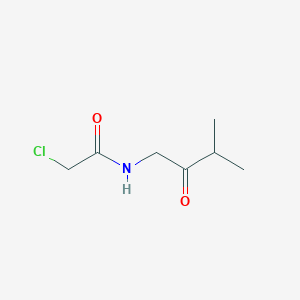
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432839.png)
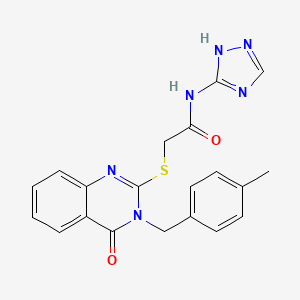
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)
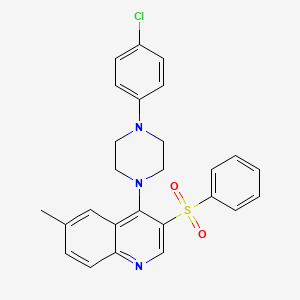
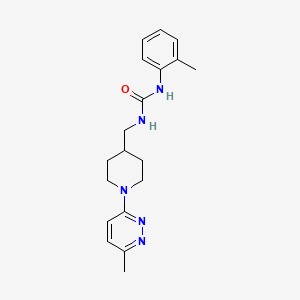
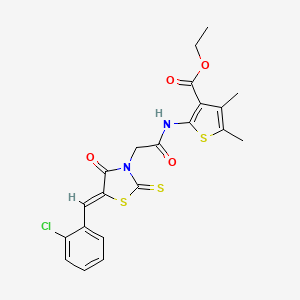
![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)